パチョリケトン

概要

科学的研究の応用

作用機序

ポゴストンは、様々なメカニズムを通じてその効果を発揮します。 ポゴストンは、細菌の耐性に関与するペンタエリトリットテトラニトレートレダクターゼなどの特定の酵素の生物学的機能を阻害します。 . さらに、ポゴストンは細胞アポトーシスとオートファジーを誘導し、抗癌作用に貢献します。 . この化合物はまた、SIRT1経路などの特定の分子経路を活性化して、炎症を調節します。 .

生化学分析

Biochemical Properties

Pogostone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes involved in the biosynthesis of pogostone is the acyl-activating enzyme (AAE) that catalyzes the formation of 4-methylvaleryl-CoA from 4-methylvaleric acid . This enzyme, identified as PcAAE2, is localized in the cytosol and is closely related to other AAE proteins in Pogostemon cablin and other species . Pogostone also exhibits inhibitory effects on both gram-negative and gram-positive bacteria, as well as corynebacterium xerosis .

Cellular Effects

Pogostone has been shown to induce apoptosis and autophagy in various cell types . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, pogostone’s anti-cancer activity is attributed to its ability to induce apoptosis in cancer cells . Additionally, pogostone’s anti-inflammatory properties are linked to its ability to modulate inflammatory signaling pathways .

Molecular Mechanism

At the molecular level, pogostone exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, pogostone inhibits bacterial growth by disrupting the cell membrane integrity and inhibiting essential bacterial enzymes . In cancer cells, pogostone induces apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pogostone have been observed to change over time. Pogostone is relatively stable, but its degradation products can also exhibit biological activity . Long-term studies have shown that pogostone can have sustained effects on cellular function, including prolonged anti-inflammatory and anti-cancer activities .

Dosage Effects in Animal Models

The effects of pogostone vary with different dosages in animal models. At low doses, pogostone exhibits beneficial effects such as anti-inflammatory and gastro-protective activities . At high doses, pogostone can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and higher doses do not result in increased efficacy .

Metabolic Pathways

Pogostone is involved in several metabolic pathways. It interacts with enzymes such as acyl-activating enzymes and cofactors involved in its biosynthesis and metabolism . Pogostone’s metabolic pathway includes the formation of 4-methylvaleryl-CoA, which is a key intermediate in its biosynthesis . Additionally, pogostone can affect metabolic flux and metabolite levels in cells .

Transport and Distribution

Within cells and tissues, pogostone is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Pogostone’s distribution pattern is correlated with its pharmacological activities, with higher concentrations found in tissues where it exerts its effects .

Subcellular Localization

Pogostone’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytosol, where it interacts with various enzymes and proteins . Pogostone’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular distribution is essential for its biological activities, including its anti-bacterial and anti-cancer effects .

準備方法

合成経路と反応条件

ポゴストンは様々な方法で合成できます。一般的な方法の1つは、パチュリ油からポゴストンを単離することです。 従来の抽出方法は、収量が低く、約17.6 mg/kgでした。 . 一方、ポゴストンは、特定の試薬と条件を用いて、より高い収率で1ステップ法で合成できます。 .

工業生産方法

ポゴストンの工業生産は、通常、パチュリから精油を抽出し、その後、ポゴストンを単離し精製することで行われます。 ガスクロマトグラフィー質量分析法 (GC-MS) などの高度な技術が使用され、化合物の純度と品質が保証されます。 .

化学反応の分析

反応の種類

ポゴストンは、酸化、還元、置換反応など、様々な化学反応を起こします。 これらの反応は、薬理作用を高めるために化合物を修飾するために不可欠です。 .

一般的な試薬と条件

ポゴストンを含む反応で使用される一般的な試薬には、酸化剤、還元剤、触媒などがあります。 例えば、ポゴストンを酸化して、抗菌活性を高めた様々な誘導体を生成することができます。 .

生成される主な生成物

ポゴストンの反応から生成される主な生成物には、強力な抗菌作用と抗真菌作用を示す様々な誘導体があります。 これらの誘導体は、化合物の有効性を向上させ、潜在的な副作用を軽減するために合成されることがよくあります。 .

科学研究への応用

ポゴストンは、幅広い科学研究分野で応用されています。

類似化合物との比較

ポゴストンは、他の類似化合物と比較して、その多様な薬理作用とパチュリ油への存在により、ユニークです。類似の化合物には以下のようなものがあります。

パチュリアルコール: パチュリ油のもう1つの主要成分であり、抗菌作用と抗炎症作用があります。

β-パチュレン: 抗炎症作用と抗酸化作用で知られています。

パチュレンエポキシド: 抗菌作用と抗癌作用を示します。

特性

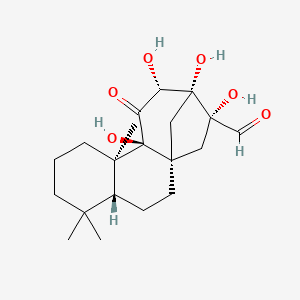

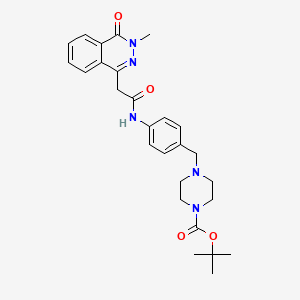

IUPAC Name |

4-hydroxy-6-methyl-3-(4-methylpentanoyl)pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-7(2)4-5-9(13)11-10(14)6-8(3)16-12(11)15/h6-7,14H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFJTORMMHWKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C(=O)CCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019967 | |

| Record name | Pogostone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dhelwangin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23800-56-8 | |

| Record name | Pogostone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23800-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dhelwangin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023800568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pogostone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DHELWANGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG8U8GA5EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dhelwangin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

41 - 41.6 °C | |

| Record name | Dhelwangin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[[4-(3,4,5-trimethoxyanilino)imidazo[1,2-a][1,3,5]triazin-2-yl]amino]benzoate](/img/structure/B610076.png)

![2-Amino-1-(trideuteromethyl)-6-Phenylimidazo[4,5-b] pyridine](/img/structure/B610090.png)